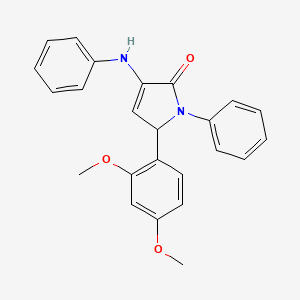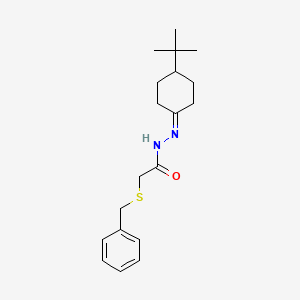
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Methylene Blue, which is a well-known dye used in various applications. However, recent research has shown that Methylene Blue has several other potential applications, including its use in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of Methylene Blue is not fully understood. However, it is believed to work by increasing the production of ATP in cells, which can improve cellular function. It can also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Methylene Blue has several biochemical and physiological effects. It can increase the production of ATP in cells, which can improve cellular function. It can also act as an antioxidant and protect cells from oxidative stress. Additionally, it can improve blood flow and oxygenation in tissues, which can improve overall tissue function.
実験室実験の利点と制限
Methylene Blue has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations, such as its potential toxicity at high concentrations and its limited solubility in water.
将来の方向性
There are several future directions for the research on Methylene Blue. One potential application is its use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another potential application is its use in the treatment of cancer. Additionally, Methylene Blue may have applications in the field of regenerative medicine, as it can improve cellular function and tissue oxygenation. Further research is needed to fully understand the potential applications of Methylene Blue and its mechanism of action in different scientific research fields.
In conclusion, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate, also known as Methylene Blue, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been extensively studied for its potential applications in various scientific research fields, including its use in the treatment of neurological disorders and cancer. Further research is needed to fully understand the potential applications of Methylene Blue and its mechanism of action in different scientific research fields.
合成法
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate involves the reaction of N-benzoyl-L-methionine with thionyl chloride to form N-benzoyl-L-methionine thioester. This thioester is then reacted with 10H-phenothiazine in the presence of a base to form the final product, Methylene Blue.
科学的研究の応用
Methylene Blue has been extensively studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects and can improve cognitive function in patients with neurological disorders such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
特性
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-33-16-15-19(27-25(30)18-9-3-2-4-10-18)26(31)32-17-24(29)28-20-11-5-7-13-22(20)34-23-14-8-6-12-21(23)28/h2-14,19H,15-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGQTKNXRCMQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)methioninate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)



![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)
![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)
![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)
